{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine
Brand Name: Vulcanchem
CAS No.: 1776210-87-7
VCID: VC2746595
InChI: InChI=1S/C15H18N2/c1-11(2)13-3-5-14(6-4-13)15-7-12(8-16)9-17-10-15/h3-7,9-11H,8,16H2,1-2H3
SMILES: CC(C)C1=CC=C(C=C1)C2=CN=CC(=C2)CN
Molecular Formula: C15H18N2
Molecular Weight: 226.32 g/mol

{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine

CAS No.: 1776210-87-7

Cat. No.: VC2746595

Molecular Formula: C15H18N2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine - 1776210-87-7

Specification

CAS No. 1776210-87-7
Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
IUPAC Name [5-(4-propan-2-ylphenyl)pyridin-3-yl]methanamine
Standard InChI InChI=1S/C15H18N2/c1-11(2)13-3-5-14(6-4-13)15-7-12(8-16)9-17-10-15/h3-7,9-11H,8,16H2,1-2H3
Standard InChI Key YSKINAUBOZPVRL-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)C2=CN=CC(=C2)CN
Canonical SMILES CC(C)C1=CC=C(C=C1)C2=CN=CC(=C2)CN

Introduction

Chemical Structure and Properties

Structural Characteristics

{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine consists of three primary structural components: a pyridine ring, a phenyl ring with an isopropyl substituent, and a methanamine group. The compound's three-dimensional arrangement is significant for its biological interactions and chemical behavior.

Physical and Chemical Properties

The physical and chemical properties of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine are summarized in Table 1 below:

PropertyValueSource
IUPAC Name[5-(4-propan-2-ylphenyl)pyridin-3-yl]methanamine
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
CAS Number1776210-87-7
InChIInChI=1S/C15H18N2/c1-11(2)13-3-5-14(6-4-13)15-7-12(8-16)9-17-10-15/h3-7,9-11H,8,16H2,1-2H3
InChI KeyYSKINAUBOZPVRL-UHFFFAOYSA-N
Canonical SMILESCC(C)C1=CC=C(C=C1)C2=CN=CC(=C2)CN

The compound contains multiple functional groups that contribute to its chemical behavior, including the primary amine, the pyridine nitrogen (which acts as a weak base), and the lipophilic isopropylphenyl moiety. These structural elements provide multiple sites for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes

The synthesis of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine can be achieved through several synthetic pathways. One common method involves a two-step process:

  • Palladium-catalyzed coupling reaction: The reaction of 3-pyridinecarboxaldehyde with 4-isopropylphenylboronic acid in the presence of a palladium catalyst forms the corresponding pyridine derivative.

  • Reductive amination: The intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product.

This synthetic approach is analogous to methods used for preparing similar compounds, such as the synthesis of substituted pyrazolo[1,5-a]pyrimidin-7-amines described in the literature, which also employs palladium-mediated coupling reactions .

Industrial Production Methods

For industrial-scale production, the synthesis is typically optimized for higher yields and purity. Advanced techniques employed include:

  • Continuous flow reactors to improve reaction efficiency and control

  • Advanced purification techniques such as chromatography to ensure high-quality product

  • Optimized reaction conditions to maximize yield while minimizing waste

These methods are essential for producing sufficient quantities of the compound for research and potential commercial applications.

Chemical Reactions

Types of Reactions

{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine undergoes various chemical reactions due to its functional groups:

Oxidation Reactions

The compound can be oxidized to form corresponding N-oxides, particularly at the pyridine nitrogen. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction Reactions

Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound's chemical properties significantly. Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically employed for these transformations.

Substitution Reactions

Both electrophilic and nucleophilic substitution reactions can occur on the phenyl and pyridine rings. The primary amine group also serves as a nucleophile in various transformations, allowing for further functionalization of the molecule.

Major Products

The chemical reactions of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine yield various products, including:

  • N-oxides from oxidation reactions

  • Reduced piperidine derivatives from reduction reactions

  • Various substituted analogs from substitution reactions depending on the reagents and conditions used

These reaction products may themselves have interesting chemical and biological properties worth investigating.

Biological Activity and Mechanisms of Action

Mechanism of Action

The mechanism of action of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine involves its interaction with specific molecular targets:

  • Enzyme inhibition: It may inhibit specific enzymes involved in disease pathways.

  • Receptor modulation: The compound could act on various receptors, influencing signaling pathways associated with different physiological processes.

The structural arrangement of the molecule, particularly the positioning of the aromatic rings and the primary amine group, likely contributes to its ability to interact with these biological targets.

Applications in Scientific Research

Chemistry Applications

In the field of chemistry, {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine serves as a valuable building block in the synthesis of more complex molecules. Its reactive primary amine group allows for various transformations, making it useful in creating diverse chemical libraries.

Biological Research

In biological research, the compound is investigated for its potential as a ligand in biochemical assays. Its ability to interact with specific biological targets makes it valuable for studying receptor-ligand interactions and enzyme inhibition mechanisms.

Medicinal Chemistry

The potential therapeutic properties of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine make it relevant for medicinal chemistry research. Its anti-inflammatory and anticancer activities suggest it could serve as a lead compound for developing novel therapeutics.

Industrial Applications

In industry, {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine is utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals. Its structural features make it valuable for creating compounds with specific properties required for various applications.

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine:

  • {5-[4-(Propan-2-yl)phenyl]pyridin-2-yl}methanamine: Differs in the position of the methanamine group on the pyridine ring.

  • {5-[4-(Propan-2-yl)phenyl]pyridin-4-yl}methanamine: Also differs in the position of the methanamine group.

  • {5-[4-(Propan-2-yl)phenyl]pyrimidin-3-yl}methanamine: Contains a pyrimidine ring instead of a pyridine ring.

  • (4-(Pyridin-2-yl)phenyl)methanamine (CAS: 294647-97-5): A related compound with a different arrangement of the pyridine ring relative to the phenyl group .

  • (6-fluoropyridin-3-yl)methanamine (CAS: 205744-17-8): Contains a fluorine substituent instead of the isopropylphenyl group .

Comparative Properties

The specific substitution pattern of {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine imparts distinct chemical and biological properties. The position of the methanamine group at the 3-position of the pyridine ring, combined with the 4-(propan-2-yl)phenyl substituent at the 5-position, creates a unique three-dimensional structure that influences its interactions with molecular targets.

When compared to similar compounds, such as pyridine derivatives used in anti-tuberculosis research described in the literature, the structure-activity relationships suggest that specific substitution patterns significantly impact biological activity .

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